molecular formula C15H19NOS B3005499 (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one CAS No. 1798431-93-2

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one

Cat. No. B3005499
CAS RN: 1798431-93-2
M. Wt: 261.38
InChI Key: CUJOGZSZQQVIDI-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one, also known as PTB or 7-phenylthiazepine-4-carboxylic acid, is a heterocyclic compound that has been studied for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

Antimicrobial Agent Synthesis

A study described the synthesis of 1,5-Benzothiazepines via Michael addition of corresponding (E)-1-(2-hydroxyphenyl)3-(4-(phenylthio)phenyl)prop-2-en-1-one under ultrasound irradiation. This process led to the creation of novel 2-((E)2,3-dihydro-2-(4-(phenylthio)phenyl)benzo[b][1,4]thiazepin-4-yl)phenol derivatives, which were evaluated for their antimicrobial activities. Most compounds showed potency comparable to standard drugs. This method highlights economic and environmental advantages due to its simplicity and utilization of ultrasound irradiation (Chate et al., 2011).

Potential Antiestrogen Synthesis

Another study focused on synthesizing (E/Z)-1-aryl-2-phenyl-1-(2-thienyl/selenophen-2-yl)but-1-enes derived from 2-phenyl-1-(2-thienyl/selenophen-2-yl)butan-1-ones. Key steps included reacting butan-1-ones with 4-(2-morpholinoethoxy)phenyl bromide, followed by dehydration of the resulting carbinols to produce the target compounds. This synthesis offers insights into the development of potential antiestrogens (Srikanth et al., 1997).

Structural Analysis

A study analyzed the asymmetric unit of a compound similar to (E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one, revealing that the 1,3-thiazepan-4-one ring adopts a chair-type conformation. The study provides a structural understanding of these compounds, which can be vital for their application in various fields (Yennawar & Silverberg, 2013).

Synthesis of Fused 1,5-Benzodiazepines

Research on the synthesis of 1,3-Dihydro-4-phenyl-1,5-benzodiazepin-2-one led to the creation of various pyrido(2,3-b)benzodiazepines and thieno(3,2-b)benzodiazepines. This study provides a foundation for synthesizing novel benzodiazepine derivatives, which have potential applications in pharmaceuticals (Khodairy, 2005).

Antimicrobial Activity of Thiazepine Derivatives

Another research explored the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which were evaluated for antimicrobial activity against various bacterial strains. Some compounds exhibited significant antibacterial and antifungal activities, demonstrating the potential of these derivatives in antimicrobial applications (Raval, Naik, & Desai, 2012).

properties

IUPAC Name

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-2-6-15(17)16-10-9-14(18-12-11-16)13-7-4-3-5-8-13/h2-8,14H,9-12H2,1H3/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJOGZSZQQVIDI-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.